Structural Profiling and Synthetic Methodology of tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate
Structural Profiling and Synthetic Methodology of tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate
Executive Summary
In modern medicinal chemistry, the shift toward molecules with high three-dimensional character (high Fsp3 ) has driven the demand for conformationally restricted building blocks. tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate (CAS: 1330763-80-8) is a highly specialized, rigidified diamine intermediate. By incorporating a 1,1-disubstituted cyclopropyl spacer between a piperidine core and a primary amine, this molecule locks the amine vector into a defined spatial arrangement while simultaneously blocking cytochrome P450-mediated α -oxidation.
This whitepaper provides an in-depth technical analysis of the compound's structural properties, its strategic utility in drug discovery, and a self-validating, causality-driven methodology for its de novo synthesis.
Structural and Physicochemical Profiling
The architecture of this building block is defined by three distinct functional modules:
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The Piperidin-3-yl Core: A secondary amine heterocycle that serves as a classic pharmacophore for salt-bridge formation with target proteins (e.g., GPCRs and kinases).
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The Cyclopropyl Spacer: A highly strained three-membered ring that acts as a steric shield and conformational lock.
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The Boc-Protected Primary Amine: A versatile synthetic handle that allows for orthogonal functionalization of the piperidine nitrogen prior to primary amine deprotection.
Table 1: Physicochemical & Structural Properties
| Property | Value |
| Chemical Name | tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate |
| CAS Registry Number | 1330763-80-8 [1] |
| Molecular Formula | C 13 H 24 N 2 O 2 |
| Molecular Weight | 240.34 g/mol |
| Monoisotopic Mass | 240.18378 Da |
| SMILES String | CC(C)(C)OC(=O)NC1(CC1)C2CCCNC2 |
| Fraction sp 3 ( Fsp3 ) | 0.85 (11 out of 13 carbons) |
Strategic Rationale in Medicinal Chemistry
The incorporation of the 1-(piperidin-3-yl)cyclopropan-1-amine motif into a drug scaffold solves two persistent liabilities in drug development:
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Metabolic Stability: Primary amines attached to linear alkyl chains are highly susceptible to oxidative deamination via monoamine oxidases (MAOs) or CYP450 enzymes. The cyclopropyl ring lacks α -hydrogens, completely neutralizing this metabolic pathway.
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Vectorial Rigidity: Unlike flexible alkyl chains, the cyclopropyl group restricts the dihedral angles of the attached amine. This reduces the entropic penalty upon binding to a target receptor, often leading to significant gains in binding affinity ( ΔG ).
De Novo Synthesis Strategy & Mechanistic Rationale
Because this compound is a highly specialized intermediate, its synthesis requires a precise, orthogonal approach. The most robust pathway begins with the construction of the cyclopropylamine core via the Kulinkovich-Szymoniak reaction [2], followed by amine protection and selective heteroaromatic reduction.
Figure 1: De novo synthetic workflow from 3-cyanopyridine to the target carbamate.
Causality in Reagent Selection:
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Why Rh/C instead of Pd/C for Hydrogenation? Palladium on carbon (Pd/C) often requires extreme pressures (>1000 psi) to reduce pyridine rings, which risks the hydrogenolysis (ring-opening) of the highly strained cyclopropyl group. Rhodium on carbon (Rh/C) is significantly more active for heteroaromatic reductions, allowing the reaction to proceed at mild pressures (50 psi), thereby preserving the cyclopropyl ring [3].
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Why add Acetic Acid (AcOH)? Pyridine reduction is notoriously sluggish because the basic piperidine product poisons the catalyst. AcOH protonates both the starting pyridine (disrupting aromatic stability) and the resulting piperidine (preventing catalyst coordination).
Mechanistic Deep-Dive: The Kulinkovich-Szymoniak Reaction
The formation of the cyclopropyl ring from a nitrile is the most critical step. Unlike the standard Kulinkovich reaction for esters (which is catalytic in titanium), the Szymoniak modification for nitriles requires stoichiometric Ti(O i Pr) 4 [4].
Nitriles coordinate strongly to the titanium center, forming a highly stable azatitanacyclopentene intermediate. To force the catalytic cycle forward, a strong Lewis acid (BF 3 ·OEt 2 ) must be introduced. The Lewis acid coordinates to the nitrogen atom of the azatitanacycle, withdrawing electron density and triggering the ring contraction that yields the primary cyclopropylamine.
Figure 2: Catalytic cycle and Lewis acid-mediated ring contraction in the Kulinkovich-Szymoniak reaction.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-(Pyridin-3-yl)cyclopropan-1-amine
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Preparation: In an oven-dried, argon-purged flask, dissolve 3-cyanopyridine (10.0 mmol, 1.0 eq) and Ti(O i Pr) 4 (11.0 mmol, 1.1 eq) in anhydrous THF (50 mL).
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Titanacyclopropane Formation: Cool the mixture to -70 °C. Add ethylmagnesium bromide (3.0 M in Et 2 O, 22.0 mmol, 2.2 eq) dropwise over 30 minutes. Causality: Low temperature prevents the premature β -hydride elimination of the unstable diethyltitanium intermediate before it can form the required titanacyclopropane.
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Insertion: Warm the reaction to 20 °C and stir for 1 hour. The solution will turn dark brown, indicating azatitanacycle formation.
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Ring Contraction: Add BF 3 ·OEt 2 (20.0 mmol, 2.0 eq) dropwise at 20 °C. Stir for an additional 1 hour.
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Workup: Quench carefully with 10% aqueous NaOH (20 mL). Filter the resulting titanium dioxide salts through a pad of Celite. Extract the filtrate with EtOAc, dry over Na 2 SO 4 , and concentrate to yield Intermediate 1.
Step 2: Boc Protection
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Reaction: Dissolve Intermediate 1 (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C.
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Addition: Add di-tert-butyl dicarbonate (Boc 2 O, 1.1 eq) dropwise. Stir at room temperature for 4 hours. Causality: The primary cyclopropylamine is significantly more nucleophilic than the pyridine nitrogen, ensuring exclusive protection at the primary amine.
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Purification: Wash the organic layer with saturated NaHCO 3 and brine. Purify via silica gel chromatography (Hexanes/EtOAc) to yield Intermediate 2.
Step 3: Catalytic Hydrogenation to Target Compound
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Setup: Transfer Intermediate 2 (1.0 eq) to a high-pressure Parr hydrogenation vessel. Dissolve in a 9:1 mixture of Methanol:Acetic Acid (0.1 M concentration).
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Catalyst: Add 5% Rh/C (10 wt% relative to substrate). Purge the vessel with argon (3x), then with H 2 gas (3x).
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Hydrogenation: Pressurize the vessel to 50 psi with H 2 and agitate at 40 °C for 16 hours.
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Isolation: Vent the H 2 gas safely. Filter the mixture through Celite to remove the pyrophoric Rh/C catalyst. Concentrate the filtrate, neutralize with 1M NaOH, and extract with DCM to yield the final product: tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate .
Analytical Characterization
To validate the integrity of the synthesized building block, the following analytical signatures should be confirmed:
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LC-MS (ESI+): Expected [M+H]+ = 241.2 m/z.
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1 H NMR (400 MHz, CDCl 3 ):
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δ 1.42 (s, 9H) confirms the presence of the tert-butyl group.
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δ 0.70 - 0.95 (m, 4H) confirms the intact cyclopropyl methylene protons.
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δ 2.50 - 3.10 (m, 4H) confirms the saturated piperidine ring (loss of aromatic pyridine protons at δ 7.2 - 8.5).
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References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 84800580: tert-butyl N-(1-piperidin-3-ylcyclopropyl)carbamate. PubChem.[Link]
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Bertus, P.; Szymoniak, J. New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, 2001, (18), 1792-1793.[Link]
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Smith, A. et al. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 2024, 22, 1039-1045.[Link]
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Kulinkovich, O. G.; de Meijere, A. 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 2000, 100 (8), 2789-2834.[Link]
